molecular formula C11H13ClN4O2 B12844364 tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate

tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate

Cat. No.: B12844364
M. Wt: 268.70 g/mol
InChI Key: HLDRVUMVAJNBDD-UHFFFAOYSA-N
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Description

Tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate is a sophisticated chemical intermediate of significant value in medicinal chemistry and drug discovery, particularly in the synthesis of targeted therapeutics. Its primary research application is as a key precursor in the development of potent and selective kinase inhibitors. This scaffold is integral to the construction of [1,2,4]triazolo[1,5-a]pyridine-based compounds, a privileged heterocyclic class known for its ability to modulate various protein kinases. Recent research highlights its specific utility in the synthesis of investigational Bruton's Tyrosine Kinase (BTK) inhibitors, which are being explored for the treatment of B-cell malignancies and autoimmune disorders [https://pubmed.ncbi.nlm.nih.gov/38543888/]. The molecule's structure combines a protected amine, via the tert-butyloxycarbonyl (Boc) group, with a chloro-substituted triazolopyridine core, providing distinct sites for strategic functionalization. This allows researchers to systematically elaborate the structure, enabling structure-activity relationship (SAR) studies to optimize pharmacokinetic properties, selectivity, and binding affinity. Its research value lies in its role in accelerating the discovery of next-generation small-molecule therapies aimed at challenging disease targets.

Properties

Molecular Formula

C11H13ClN4O2

Molecular Weight

268.70 g/mol

IUPAC Name

tert-butyl N-(5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate

InChI

InChI=1S/C11H13ClN4O2/c1-11(2,3)18-10(17)15-7-4-8(12)16-9(5-7)13-6-14-16/h4-6H,1-3H3,(H,15,17)

InChI Key

HLDRVUMVAJNBDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=NC=NN2C(=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the microwave-mediated synthesis provides a scalable and efficient route that can be adapted for larger-scale production. The broad substrate scope and functional group tolerance of this method make it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines, amine derivatives, and oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

Research indicates that compounds featuring the triazolo-pyridine scaffold exhibit diverse biological activities, including:

Antimicrobial Activity

Studies have demonstrated that derivatives of triazolo-pyridine compounds possess significant antimicrobial properties. For instance, certain derivatives showed effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Enzyme Inhibition

Compounds similar to tert-butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate have been identified as inhibitors of key enzymes involved in metabolic pathways. Notably:

  • Xanthine Oxidase Inhibition : This can affect purine metabolism and has implications for conditions like gout.
  • Adenosine Receptor Modulation : The compound's structural similarity to purines allows it to interact with adenosine receptors, potentially influencing neurological conditions.

Neuroprotective Effects

Recent studies have indicated that triazole derivatives may provide neuroprotective effects against oxidative stress. For example:

  • A study involving astrocytes exposed to amyloid beta demonstrated that treatment with similar triazole compounds reduced cell death and inflammatory markers.

Case Studies

Case StudyFocusFindings
Neuroprotective Effects Investigated the impact on astrocytes under oxidative stressSignificant reduction in cell death and inflammatory markers when treated with triazole derivatives
Antimicrobial Activity Evaluated antibacterial properties against various pathogensNotable antibacterial activity observed in several tested derivatives

Mechanism of Action

The mechanism of action of tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate involves the inhibition of specific enzymes or receptors. For instance, it acts as a CDK2 inhibitor by binding to the ATP-binding site of the enzyme, thereby preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for cell cycle progression.

Comparison with Similar Compounds

Pyrimidine vs. Pyridine Cores

The compound tert-butyl (R)-(3-(4-(5-chloro-7-((3,3-dimethylbutan-2-yl)amino)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3,5-difluorophenyl)prop-2-yn-1-yl)(methyl)carbamate (58) replaces the pyridine core with pyrimidine. The pyrimidine analog also incorporates additional fluorophenyl and alkyne groups, which are absent in the target compound, suggesting tailored applications in microtubule stabilization for neurodegenerative diseases .

Pyrrolo[2,3-b]pyridine Derivatives

The tert-butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate features a fused pyrrolopyridine core. The bicyclo[2.2.2]octane and silyl protecting groups introduce steric bulk, likely impacting membrane permeability and target binding compared to the simpler triazolopyridine scaffold. Such structural complexity may limit synthetic accessibility but improve selectivity in enzyme inhibition .

Functional Group Variations

The tert-butyl 5-(4'-carbamoylbiphenyl-4-yl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (134) replaces the triazole ring with pyrazolo[1,5-a]pyrimidine. The addition of a biphenyl carbamoyl group and pyridinylmethyl side chain expands π-π stacking and hydrophobic interactions, which are critical for binding to kinases or other biological targets. This compound’s high-yield synthesis (82%) via Suzuki coupling contrasts with the target compound’s routes, which may involve nucleophilic substitution or palladium catalysis .

Biological Activity

tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate (CAS No. 2009346-02-3) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₁H₁₃ClN₄O₂
  • Molecular Weight : 268.7 g/mol
  • Structural Formula :
tert butyl 5 chloro 1 2 4 triazolo 1 5 a pyridin 7 yl carbamate\text{tert butyl 5 chloro 1 2 4 triazolo 1 5 a pyridin 7 yl carbamate}

Antibacterial Activity

Research indicates that compounds related to tert-butyl carbamates exhibit significant antibacterial properties. In a study evaluating various carbamate derivatives, it was found that certain compounds demonstrated high activity against Gram-positive and Gram-negative bacteria such as E. coli, Bacillus cereus, and Staphylococcus aureus . The minimal inhibitory concentrations (MICs) for these compounds were notably lower than those of standard antibiotics, suggesting a promising alternative in combating bacterial infections.

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to its structural components. The presence of the triazole ring and the chloro substituent at the 5-position are critical for enhancing biological activity. Studies suggest that modifications in the heteroaryl groups can lead to variations in potency and selectivity against specific bacterial strains .

CompoundActivityMIC (µg/mL)
tert-butyl carbamateActive against E. coli8
tert-butyl derivative AActive against B. cereus16
tert-butyl derivative BActive against S. aureus32

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against various pathogenic strains. The compound was tested using the microdilution method which revealed that it inhibited the growth of E. coli with an MIC of 8 µg/mL and showed lower cytotoxicity in mammalian cell lines compared to traditional antibiotics .

Case Study 2: SAR Analysis

A detailed SAR analysis was performed on a range of triazolo-pyridine derivatives to identify key structural features that contribute to their biological activity. The study highlighted that modifications at the 7-position of the pyridine ring significantly influenced antibacterial potency and selectivity towards specific bacterial targets . The findings suggested that optimizing these positions could lead to the development of more effective antibacterial agents.

Q & A

Q. What approaches resolve crystallinity issues during salt/polymorph screening?

  • Methodology : Screen 20+ solvents (e.g., ethanol, acetonitrile) via slow evaporation or cooling crystallization. Characterize polymorphs via PXRD and DSC. For amorphous forms, use spray drying with HPMCAS to improve dissolution rates .

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